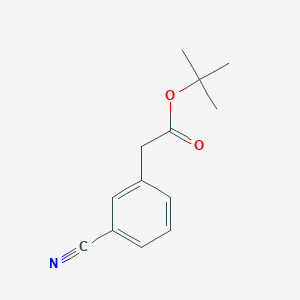

Tert-butyl 2-(3-cyanophenyl)acetate

Description

tert-Butyl 2-(3-cyanophenyl)acetate is a synthetic ester compound characterized by a tert-butyl ester group and a 3-cyanophenyl substituent. It is frequently employed as an intermediate in organic synthesis, particularly in palladium-catalyzed α-arylation reactions. Evidence from a high-yield (90%) synthesis via palladium catalysis highlights its utility in forming zinc enolates, which are pivotal for constructing complex aryl-acetate frameworks . The compound’s structural confirmation is supported by detailed NMR spectroscopy: $ ^1H $ NMR (CDCl$_3$) reveals resonances at δ 7.58–7.51 (3H, m) and 7.43 (1H, dd), while $ ^{13}C $ NMR confirms the carbonyl signal at δ 169.8 ppm and the tert-butyl carbons at δ 81.7 and 28.2 ppm .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

tert-butyl 2-(3-cyanophenyl)acetate |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8H2,1-3H3 |

InChI Key |

DKLYLPMCYMCABA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 2-Cyanophenyl vs. 3-Cyanophenyl Derivatives

The positional isomer tert-butyl 2-(2-cyanophenyl)acetate (CAS 595570-54-0) shares the same molecular formula (C${13}$H${15}$NO$_2$) but differs in the cyano group’s placement on the phenyl ring (2-position vs. 3-position). This positional variance influences electronic and steric properties:

- Synthetic Utility: Both isomers are synthesized via palladium-catalyzed α-arylation, but the 3-cyano derivative’s higher symmetry may contribute to its superior crystallization behavior .

Halogen-Substituted Analogues: Bromophenyl Derivatives

tert-Butyl 2-(3-bromophenyl)acetate (CID 53936336) and tert-butyl 2-(4-bromophenyl)acetate (CAS 33155-58-7) replace the cyano group with bromine. Key distinctions include:

- Reactivity: Bromine’s larger atomic radius and lower electronegativity (vs. cyano) make bromophenyl derivatives more reactive in Suzuki-Miyaura couplings, whereas the cyano group’s electron-withdrawing nature enhances stability toward nucleophilic attack .

Ester Group Variations: Ethyl vs. tert-Butyl Esters

Ethyl 2-phenylacetoacetate (CAS 5413-05-8, C${12}$H${14}$O$_3$) differs in both the ester group (ethyl vs. tert-butyl) and the presence of a β-keto moiety. Comparative insights:

- Thermal Stability : tert-Butyl esters are more resistant to thermal degradation due to the bulky alkyl group stabilizing the ester carbonyl .

Complex Derivatives: Sulfonyl and Heterocyclic Modifications

tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate (C${18}$H${18}$N$2$O$4$S, MW 358.40) incorporates a pyridine ring and sulfonyl group, leading to:

- Crystallographic Features: Monoclinic crystal system (space group P21/c) with intramolecular C–H⋯O hydrogen bonds forming an S(6) ring. Intermolecular C–H⋯N/O interactions create a 3D network, enhancing thermal stability .

Functional Group Impact on Physicochemical Properties

| Compound | Substituent | Melting Point/Stability | Key Interactions |

|---|---|---|---|

| tert-Butyl 2-(3-cyanophenyl)acetate | Cyano (meta) | Not reported | Aromatic π-stacking |

| tert-Butyl 2-(4-bromophenyl)acetate | Bromo (para) | Not reported | Halogen bonding potential |

| Ethyl 2-phenylacetoacetate | β-Ketoester | Lower thermal stability | Keto-enol tautomerism |

| Sulfonyl-pyridine derivative | Sulfonyl, pyridine | 423 K (melting point) | C–H⋯O/N hydrogen bonding |

- Electronic Effects: Cyano groups reduce electron density on the phenyl ring, increasing electrophilicity, whereas amino groups (e.g., in ethyl 2-(3-aminophenyl)acetate) enhance nucleophilicity .

- Solubility : Sulfonyl and pyridine groups improve aqueous solubility compared to purely hydrophobic tert-butyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.